(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral compound that has gained attention in various fields of scientific research It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and a tert-butyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral auxiliaries or catalysts to ensure the desired (S)-configuration.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and carboxylic acids.
Scientific Research Applications
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the chiral center ensures selective interactions with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in medicinal and biological applications.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.
(S)-Ethyl 4,4-difluoropyrrolidine-2-carboxylate: Another analog with an ethyl ester group.
Uniqueness
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This feature makes it particularly useful in applications requiring robust and stable intermediates.
Properties
Molecular Formula |
C9H15F2NO2 |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
tert-butyl (2S)-4,4-difluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
ORKRSLURHDAZKN-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(CN1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.